2-(4-Methylphenoxy)benzoyl chloride
Description
2-(4-Methylphenoxy)benzoyl chloride is an aromatic acyl chloride characterized by a benzoyl chloride core substituted with a 4-methylphenoxy group at the 2-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of amides, esters, and heterocyclic derivatives. Its synthesis typically involves the treatment of 2-(4-methylphenoxy)benzoic acid with thionyl chloride (SOCl₂) or other chlorinating agents under anhydrous conditions . The presence of the methylphenoxy group introduces steric and electronic effects that influence its reactivity and stability compared to simpler benzoyl chloride derivatives.
Properties
CAS No. |
61485-95-8 |
|---|---|
Molecular Formula |
C14H11ClO2 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
2-(4-methylphenoxy)benzoyl chloride |
InChI |
InChI=1S/C14H11ClO2/c1-10-6-8-11(9-7-10)17-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3 |
InChI Key |
JQEWRYLVHPLJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Methylphenoxy)benzoyl chloride can be synthesized through the Schotten-Baumann reaction, which involves the acylation of alcohols and amines by acyl halides or anhydrides in the presence of an aqueous alkaline solution . For example, the reaction of 4-methylphenol with benzoyl chloride in the presence of sodium hydroxide can yield 2-(4-Methylphenoxy)benzoyl chloride.
Industrial Production Methods
Industrial production of benzoyl chloride derivatives typically involves the reaction of benzoic acid with thionyl chloride or phosphorus pentachloride . This method can be adapted for the production of 2-(4-Methylphenoxy)benzoyl chloride by using 4-methylphenol as a starting material.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenoxy)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Oxidation Reactions: The methyl group on the phenoxy ring can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, with reaction conditions typically involving an aqueous alkaline solution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Carboxylic Acids: Formed from oxidation of the methyl group.
Alcohols: Formed from reduction of the carbonyl group.
Scientific Research Applications
2-(4-Methylphenoxy)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenoxy)benzoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition of enzyme activity and disruption of cellular processes . The molecular targets include amino groups on proteins and nucleic acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and applications of 2-(4-methylphenoxy)benzoyl chloride can be contextualized by comparing it with structurally related acyl chlorides. Key comparisons are outlined below:
Substituent Effects on Reactivity and Stability
- Electron-Donating Substituents (e.g., 4-Methylphenoxy, Methoxy): The 4-methylphenoxy group in 2-(4-methylphenoxy)benzoyl chloride is electron-donating due to the methoxy-like oxygen, which reduces the electrophilicity of the carbonyl carbon. This results in slower nucleophilic acyl substitution compared to benzoyl chloride derivatives with electron-withdrawing groups (EWGs). For example, nitro-substituted benzoyl chlorides (e.g., 3-nitrobenzoyl chloride) exhibit higher reactivity in acylation reactions due to the nitro group’s strong electron-withdrawing effect .
- Steric Effects: The ortho-substituted phenoxy group introduces steric hindrance, which can impede reactions with bulky nucleophiles. In contrast, 2-methylbenzoyl chloride (a simpler ortho-substituted derivative) lacks the phenoxy group and shows moderately higher reactivity in esterification reactions .
Reactivity in Acylation Reactions
- Amide Formation: Similar to 4-methoxybenzoyl chloride, 2-(4-methylphenoxy)benzoyl chloride reacts with amines (e.g., piperazine) to form amides, albeit at a slower rate due to reduced electrophilicity. For instance, 4-nitrobenzoyl chloride reacts with piperazine under refluxing ethanol to yield products in higher yields and shorter reaction times .
- Esterification: The compound’s esterification with alcohols or phenols is less efficient compared to unsubstituted benzoyl chloride. However, it outperforms highly sterically hindered derivatives like 2-(chloromethyl)benzoyl chloride, which requires microwave-assisted synthesis to achieve reasonable yields .
Physical and Chemical Stability
- Hydrolysis Sensitivity: Like most acyl chlorides, 2-(4-methylphenoxy)benzoyl chloride is moisture-sensitive. However, its stability under anhydrous conditions is comparable to 4-methoxybenzoyl chloride, both of which are more stable than nitro-substituted derivatives due to reduced electrophilicity .
- Thermal Stability: The compound’s boiling point is expected to be higher than 2-methylbenzoyl chloride (213°C) due to increased molecular weight and polarity from the phenoxy group .
Data Table: Comparative Analysis of Benzoyl Chloride Derivatives
Research Findings and Insights
- Reaction Mechanisms: Electrochemical studies show that benzoyl chlorides with EWGs (e.g., nitro) form stable anion radicals upon reduction, leading to products like benzyl benzoate. In contrast, 2-(4-methylphenoxy)benzoyl chloride likely follows a similar pathway but with slower kinetics due to its substituent profile .
Synthetic Optimization:
Microwave-assisted synthesis (e.g., for 2-(chloromethyl)benzoyl chloride) is recommended for sterically hindered derivatives to improve yields .Structural Characterization: X-ray crystallography confirms that ortho-substituted benzoyl chlorides adopt distinct conformations in solid states, influencing their reactivity in crystalline phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
